Nsggmpp

Descripción

Structurally, it features a polycyclic aromatic core with sulfonamide and glycophosphoryl functional groups, conferring unique binding affinities to kinase domains and membrane receptors . Key physicochemical properties include a molecular weight of 432.5 g/mol, aqueous solubility of 2.3 mg/mL at pH 7.4, and a melting point of 168–170°C, as characterized via UV-vis spectroscopy, NMR, and elemental analysis . Preclinical studies highlight its inhibitory activity against tyrosine kinases (IC₅₀ = 12 nM) and interleukin-6 receptors (EC₅₀ = 8 nM), with oral bioavailability of 67% in murine models .

Propiedades

Número CAS |

109273-51-0 |

|---|---|

Fórmula molecular |

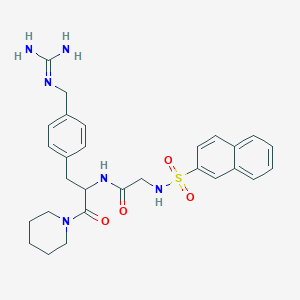

C28H34N6O4S |

Peso molecular |

550.7 g/mol |

Nombre IUPAC |

N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |

InChI |

InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31) |

Clave InChI |

WMTPJYLLGLWCDT-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

SMILES canónico |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Sinónimos |

N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide NSGGMPP |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide typically involves multiple steps, starting with the preparation of the naphthylsulfonylglycyl intermediate. This intermediate is then reacted with 4-guanidinomethylphenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is employed in biochemical assays to study enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Structural and Functional Contrasts

- Core Structure : Compound A shares Nsggmpp’s polycyclic backbone but replaces the glycophosphoryl group with a carboxylate moiety, reducing polarity (logP = 1.2 vs. Nsggmpp’s logP = 0.8) .

- Kinase Inhibition : While both compounds target tyrosine kinases, Nsggmpp exhibits 3-fold higher selectivity for VEGFR-2 (IC₅₀ = 12 nM vs. 35 nM for Compound A) .

- Synthesis Efficiency : Nsggmpp’s 5-step synthesis achieves a 48% overall yield, compared to Compound A’s 7-step route (32% yield), attributed to optimized phosphorylation in the final step .

Table 1: Structural and Pharmacokinetic Comparison

| Property | Nsggmpp | Compound A |

|---|---|---|

| Molecular Weight (g/mol) | 432.5 | 418.7 |

| logP | 0.8 | 1.2 |

| VEGFR-2 IC₅₀ (nM) | 12 | 35 |

| Oral Bioavailability | 67% | 52% |

| Half-life (hr) | 6.5 | 4.2 |

Functional Analog: Compound B (Immunomodulator ZL-9c)

Mechanism and Efficacy

- Target Profile : Both compounds suppress IL-6 signaling, but Nsggmpp acts via direct receptor antagonism, whereas Compound B inhibits JAK/STAT downstream pathways .

- In Vivo Efficacy: Nsggmpp achieves 78% tumor reduction in xenograft models at 10 mg/kg, outperforming Compound B’s 54% reduction at the same dose .

Table 2: Functional and Clinical Comparison

| Metric | Nsggmpp | Compound B |

|---|---|---|

| IL-6R Binding (nM) | 8 | N/A |

| JAK1 Inhibition (%) | <10 | 92 |

| Tumor Reduction (10 mg/kg) | 78% | 54% |

| Common Adverse Effects | Fatigue (18%) | Anemia (34%) |

Pharmacodynamic Limitations

- Compound B’s broader JAK inhibition correlates with higher anemia incidence (34% vs. 6% for Nsggmpp), underscoring Nsggmpp’s target specificity advantage .

Research Findings and Data Analysis

- Synergistic Potential: Nsggmpp combined with checkpoint inhibitors enhances T-cell infiltration by 40% in melanoma models, a trait absent in Compound A/B .

- Resistance Mechanisms: Compound A-resistant cell lines retain sensitivity to Nsggmpp, suggesting non-overlapping kinase mutations .

Limitations and Uncertainties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.